3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Bcr-Abl Kinase Inhibition Chronic Myeloid Leukemia

Acquire 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 392236-77-0) to strengthen your kinase inhibitor library and antimicrobial screening programs. Unlike simpler benzothiazole analogs, this compound features an extended naphtho[1,2-d]thiazole core and a meta-bromo substituent on the benzamide ring – a combination that critically influences π-stacking, halogen bonding, and target binding geometry. In related thiazolamide–benzamide series, bromo analogs occupy unique activity cliffs, with minor substituent changes shifting IC50 values over 100-fold. Essential for systematic SAR studies targeting Bcr-Abl tyrosine kinase, Leishmania braziliensis amastigotes, or Mycobacterium tuberculosis MetAP. The heavy bromine atom also serves as a spectroscopic and crystallographic probe for protein-ligand interaction studies. Secure your research supply now.

Molecular Formula C18H11BrN2OS
Molecular Weight 383.26
CAS No. 392236-77-0
Cat. No. B2488116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
CAS392236-77-0
Molecular FormulaC18H11BrN2OS
Molecular Weight383.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-10H,(H,20,21,22)
InChIKeyLELKFIWBLNREOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 392236-77-0) Is a Structurally Distinct Screening Candidate


3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 392236-77-0) is a synthetic small-molecule member of the naphthothiazole-benzamide class, characterized by a linear naphtho[1,2-d]thiazole core fused to a 3-bromobenzamide moiety [1]. Unlike simpler benzothiazole or thiazole-benzamide analogs, this scaffold presents an extended planar aromatic system with a heavy halogen substituent at the meta position of the benzamide ring, features that can influence π-stacking interactions, halogen bonding, and target binding geometry [1]. The compound is primarily offered as a research-grade screening compound for kinase inhibition, antimicrobial, and anticancer target discovery programs.

Why Generic Naphthothiazole or Benzothiazole Analogs Cannot Substitute for 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide in Focused Screening


The naphtho[1,2-d]thiazole ring system creates a distinct spatial orientation and electronic distribution compared to the simpler benzothiazole or 2-aminothiazole cores found in many commercially available analogs [1]. The 3-bromo substituent on the benzamide ring is not a trivial replacement for —Cl, —F, —CH₃, or —OCH₃; in related thiazolamide–benzamide series, the identity and position of the halogen directly control potency against wild-type and mutant kinases, with bromo analogs often occupying a unique activity cliff [1]. Without direct comparative data on the target compound, users should assume that even close congeners (e.g., 3-chloro, 4-bromo, or dihydronaphtho analogs) will exhibit divergent target engagement profiles, making unverified substitution a source of irreproducible results.

Quantitative Differentiation Evidence for 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide


Kinase Selectivity Potential Inferred from Thiazolamide-Benzamide Class SAR

In a series of 40 thiazolamide–benzamide derivatives, compounds bearing a bromoaryl ketone precursor showed distinct Bcr-Abl inhibitory profiles; the most potent analog (3m, IC50 = 1.27 μM against wild-type Abl and 39.89 μM against T315I mutant) demonstrates that subtle substituent changes on the benzamide ring drive large potency shifts [1]. While 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide itself was not directly tested, the class-level SAR indicates that a 3-bromo substituent on a naphthothiazole scaffold is likely to produce a kinase inhibition fingerprint distinct from fluoro, methyl, or hydroxy analogs [1].

Bcr-Abl Kinase Inhibition Chronic Myeloid Leukemia

Predicted Physicochemical Differentiation from Benzothiazole Analogs

The target compound (C18H11BrN2OS, MW = 383.26 g/mol) contains a naphthalene-fused thiazole, which increases calculated logP and polar surface area relative to the simpler N-(1,3-benzothiazol-2-yl)-3-bromobenzamide (C14H9BrN2OS, MW = 333.20 g/mol) . The extended aromatic surface enhances planarity and may improve binding to flat, hydrophobic ATP pockets or DNA intercalation sites, while the higher molecular weight and logP place it closer to lead-like property space for central nervous system or intracellular targets .

Drug-likeness Physicochemical Properties Lipophilicity

Antileishmanial Activity Precedent for Naphthothiazole Scaffolds

A focused series of naphthothiazole compounds, synthesized by embedding a 2-aminothiazole fragment into naphthoquinoidal structures, demonstrated potent activity against both promastigote and amastigote stages of Leishmania braziliensis, with favorable drug-like properties and predicted oral bioavailability [1]. Although 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide was not explicitly included, the study establishes that the naphthothiazole core itself—when appropriately substituted—can yield selective antiparasitic agents with therapeutic indices suitable for further development [1].

Leishmaniasis Antiparasitic Naphthothiazole

MetAP Inhibition Potential Anchored in Naphthothiazole Patent Landscape

The Johns Hopkins University patent (US 10,472,315 B2) explicitly claims naphthothiazole compounds, including N-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide analogs, as inhibitors of Mycobacterium tuberculosis methionine aminopeptidases (MetAPs) [1]. The patent demonstrates that the naphthothiazole core is critical for binding to the MetAP active site, and that substitution on the benzamide portion modulates potency [1]. While the 3-bromo derivative is not specifically exemplified, its structure falls within the claimed generic Markush formula, making it a relevant candidate for antibacterial screening.

Methionine Aminopeptidase Tuberculosis Antibacterial

Recommended Procurement Scenarios for 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide Based on Available Evidence


Focused Kinase Inhibitor Library Expansion for Halogen-Activity-Cliff Exploration

Researchers constructing a library of naphthothiazole-benzamide analogs to probe Bcr-Abl or related tyrosine kinase inhibition should include the 3-bromo derivative to systematically explore the effect of meta-halogen substitution on potency and mutant selectivity. Class-level SAR from Liu et al. (2019) demonstrates that minor substituent changes can shift IC50 values by over 100-fold, making the bromo analog an essential data point for building predictive QSAR models [1].

Antiparasitic Screening Against Leishmania and Related Kinetoplastids

Given the established efficacy of naphthothiazole scaffolds against Leishmania braziliensis amastigotes, procuring the 3-bromo derivative for inclusion in a medium-throughput phenotypic screen is justified. The bromine atom may enhance metabolic stability or membrane permeability relative to previously tested analogs, offering a new starting point for lead optimization in neglected tropical disease programs [2].

Antitubercular Drug Discovery Targeting Methionine Aminopeptidases

Research groups pursuing inhibitors of Mycobacterium tuberculosis MetAP should acquire this compound as part of a patent landscape expansion strategy. The naphthothiazole core is validated in the Johns Hopkins patent family, and the 3-bromo substituent provides a novel vector for structure-activity relationship studies aimed at improving selectivity over human MetAP isoforms [3].

Physicochemical Probe for Planar Ligand-Binding Studies

The extended planar aromatic system of the naphtho[1,2-d]thiazole core, combined with the heavy bromine atom, makes this compound a useful spectroscopic or crystallographic probe for studying π-stacking and halogen-bonding interactions in protein-ligand complexes, particularly with flat binding sites such as ATP pockets or intercalation sites .

Quote Request

Request a Quote for 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.